molecular formula C22H19ClN2O4 B2912301 3-butyl-7-chloro-2-(4-methoxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione CAS No. 883953-24-0

3-butyl-7-chloro-2-(4-methoxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione

Cat. No.: B2912301
CAS No.: 883953-24-0
M. Wt: 410.85
InChI Key: PWYQHDCXEPLRFQ-UHFFFAOYSA-N
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Description

3-Butyl-7-chloro-2-(4-methoxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione is a heterocyclic compound featuring a fused chromeno-pyrimidine-dione core. Its structure includes a 3-butyl chain, a 7-chloro substituent, and a 2-(4-methoxyphenyl) group.

Properties

IUPAC Name

3-butyl-7-chloro-2-(4-methoxyphenyl)chromeno[2,3-d]pyrimidine-4,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN2O4/c1-3-4-11-25-20(13-5-8-15(28-2)9-6-13)24-21-18(22(25)27)19(26)16-12-14(23)7-10-17(16)29-21/h5-10,12H,3-4,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWYQHDCXEPLRFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=NC2=C(C1=O)C(=O)C3=C(O2)C=CC(=C3)Cl)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Pathways

The compound likely affects the ER stress pathway and the NF-kB inflammatory pathway. ER stress is a cellular process triggered by an imbalance in protein folding in the endoplasmic reticulum. The NF-kB pathway is a key regulator of immune responses and inflammation. Inhibition of these pathways can lead to neuroprotective and anti-inflammatory effects.

Biochemical Analysis

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.

Metabolic Pathways

This compound may be involved in various metabolic pathways. This could include interactions with enzymes or cofactors, as well as effects on metabolic flux or metabolite levels.

Biological Activity

3-butyl-7-chloro-2-(4-methoxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione is a synthetic compound that has garnered attention for its diverse biological activities. This article reviews the existing literature on its biological properties, including antimicrobial, anti-inflammatory, and anticancer activities, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound features a complex chromeno-pyrimidine structure, characterized by the following components:

  • Chromene moiety : Known for various biological activities including antimicrobial and anti-inflammatory effects.
  • Pyrimidine ring : Contributes to the compound's pharmacological profile.

Antimicrobial Activity

Research indicates that derivatives of chromeno-pyrimidines exhibit significant antimicrobial activity . A study highlighted that compounds similar to this compound demonstrated potent antibacterial effects against various strains of bacteria. The Minimum Inhibitory Concentration (MIC) values reported were notably low, suggesting high efficacy against pathogens such as Salmonella typhi and Bacillus subtilis .

CompoundBacterial StrainMIC (µg/mL)
3-butyl-7-chloro...Salmonella typhi0.12
3-butyl-7-chloro...Bacillus subtilis0.49

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties . In vitro studies demonstrated its ability to inhibit nitric oxide production in LPS-stimulated macrophages, which is indicative of its potential as an anti-inflammatory agent. The mechanism involves the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX-2) expression .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. It was found to induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. For instance, a study reported significant antiproliferative effects against breast cancer cells with IC50 values in the low micromolar range .

Case Studies

  • Antimicrobial Evaluation : A series of chromeno-pyrimidine derivatives were synthesized and evaluated for their antimicrobial activities. The results indicated that modifications in the side chains significantly influenced the activity profiles, with certain derivatives showing enhanced potency compared to standard antibiotics .
  • Inhibition of Cancer Cell Growth : Research involving human cancer cell lines demonstrated that the compound effectively reduced cell viability and induced apoptosis. This was attributed to increased expression of pro-apoptotic factors and decreased expression of anti-apoptotic proteins .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure and Substituent Variations

The target compound’s chromeno[2,3-d]pyrimidine-4,5-dione core distinguishes it from analogs with spiro, thieno, or pyrrolo-pyrimidine systems. Key comparisons include:

Chromeno-Pyrimidinone Derivatives ()
  • Compound 4: 9-(2-Chlorobenzylidene)-5-(2-chlorophenyl)-2-phenyl-3,5,6,7,8,9-hexahydro-4H-chromeno[2,3-d]pyrimidin-4-one. Structural Differences: Lacks the dione system (has a single oxo group at position 4) and incorporates a hexahydro scaffold with chlorobenzylidene and chlorophenyl substituents. Implications: The saturated hexahydro structure may reduce aromatic interactions compared to the fully conjugated dione system in the target compound .
Spiro-Benzo-Thieno-Pyrimidines ()
  • Compound 5a: 7′-Chloro-3-ethyl-4-imino-2-mercapto-4′,6′-dimethoxy-6-methyl-spiro[benzo-thieno-pyrimidine]. Structural Differences: Features a spiro junction and a thieno-pyrimidine core with imino and mercapto groups. The mercapto group (-SH) may enhance metal coordination but reduce metabolic stability compared to the target’s dione .

Functional Group Analysis

Dione vs. Thione/Oxo Groups
  • Target Compound : The 4,5-dione system allows for dual hydrogen-bond acceptor sites.
  • Thieno-Pyrimidine Thione (): 5,6,7,8-Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-4(3H)-thione. Comparison: The thione (-C=S) group is less electronegative than dione (-C=O), reducing hydrogen-bonding capacity but increasing lipophilicity .
Substituent Effects
  • 7-Chloro and 4-Methoxyphenyl : These groups balance electron-withdrawing (Cl) and electron-donating (OCH3) effects, optimizing π-π stacking and dipole interactions compared to purely halogenated analogs (e.g., 2,4,5-trichloro-pyrrolo-pyrimidine in ) .

Data Table: Structural and Physicochemical Comparison

Compound Name Core Structure Key Substituents Molecular Formula Molecular Weight Key Features
Target Compound Chromeno[2,3-d]pyrimidine-4,5-dione 3-butyl, 7-Cl, 2-(4-MeOPh) C₂₂H₁₈ClN₃O₄ 423.85 Dual dione, conjugated system
Compound 5a () Spiro-benzo-thieno-pyrimidine 3-ethyl, 7′-Cl, 4-imino, 2-SH C₂₃H₂₁ClN₄O₄S₂ 549.06 Spiro junction, mercapto group
Compound 4 () Hexahydro-chromeno-pyrimidinone 9-(2-Cl-benzylidene), 5-(2-Cl-Ph), 2-Ph C₂₇H₁₈Cl₂N₂O₂ 473.35 Saturated scaffold, chlorinated aryl groups
Thieno-Pyrimidine Thione () Thieno[2,3-d]pyrimidine 4-thione, tetrahydrobenzo-fused C₁₀H₁₀N₂S₂ 222.33 High lipophilicity, thione group

Research Findings and Implications

  • Synthetic Flexibility: The target compound’s dione system is synthetically accessible via oxidation of precursor oxo groups, as seen in ’s conversion of pyrimidinones to diones under reflux .
  • Metabolic Stability : The 3-butyl chain may confer longer half-life than smaller alkyl chains (e.g., ethyl in Compound 5a) due to reduced phase I metabolism .

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